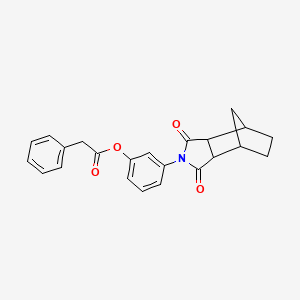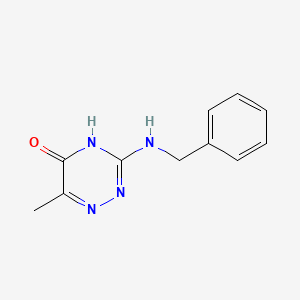![molecular formula C29H36N2O5 B11622795 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622795.png)
1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(dimetilamino)propil]-3-hidroxi-4-[(2-metil-4-propoxi fenil)carbonil]-5-[4-(prop-2-en-1-iloxi)fenil]-1,5-dihidro-2H-pirrol-2-ona es un compuesto orgánico complejo con una estructura única que incluye múltiples grupos funcionales
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-[3-(dimetilamino)propil]-3-hidroxi-4-[(2-metil-4-propoxi fenil)carbonil]-5-[4-(prop-2-en-1-iloxi)fenil]-1,5-dihidro-2H-pirrol-2-ona implica múltiples pasos, cada uno requiriendo reactivos y condiciones específicas. El proceso generalmente comienza con la preparación de compuestos intermedios, que luego se someten a diversas reacciones químicas para formar el producto final. Los reactivos comunes utilizados en estas reacciones incluyen solventes orgánicos, catalizadores y grupos protectores para asegurar la selectividad y el rendimiento deseados.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto implicaría ampliar los métodos de síntesis de laboratorio para acomodar cantidades más grandes. Esto requiere optimizar las condiciones de reacción, como la temperatura, la presión y el tiempo de reacción, para garantizar una calidad y un rendimiento consistentes. Además, la producción industrial puede implicar el uso de reactores de flujo continuo y sistemas automatizados para mejorar la eficiencia y reducir los costos.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-[3-(dimetilamino)propil]-3-hidroxi-4-[(2-metil-4-propoxi fenil)carbonil]-5-[4-(prop-2-en-1-iloxi)fenil]-1,5-dihidro-2H-pirrol-2-ona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes productos, dependiendo del agente oxidante y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que lleva a la formación de nuevos derivados.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores para facilitar las reacciones. Las condiciones de reacción como la temperatura, el solvente y el pH se controlan cuidadosamente para lograr los resultados deseados.
Productos Mayores
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir diferentes cetonas o aldehídos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
1-[3-(dimetilamino)propil]-3-hidroxi-4-[(2-metil-4-propoxi fenil)carbonil]-5-[4-(prop-2-en-1-iloxi)fenil]-1,5-dihidro-2H-pirrol-2-ona tiene varias aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción en la síntesis orgánica, lo que permite la creación de moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica, incluidas las interacciones con enzimas y receptores.
Medicina: Los investigadores están explorando su potencial como agente terapéutico, particularmente en el tratamiento de ciertas enfermedades.
Industria: Las propiedades únicas del compuesto lo hacen útil en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-[3-(dimetilamino)propil]-3-hidroxi-4-[(2-metil-4-propoxi fenil)carbonil]-5-[4-(prop-2-en-1-iloxi)fenil]-1,5-dihidro-2H-pirrol-2-ona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a los efectos observados del compuesto. Los objetivos moleculares y las vías específicas involucradas dependen de la aplicación y el contexto específicos de uso.
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares a 1-[3-(dimetilamino)propil]-3-hidroxi-4-[(2-metil-4-propoxi fenil)carbonil]-5-[4-(prop-2-en-1-iloxi)fenil]-1,5-dihidro-2H-pirrol-2-ona incluyen otros derivados de pirrolidona y compuestos con grupos funcionales similares.
Unicidad
Lo que distingue a este compuesto de compuestos similares es su combinación única de grupos funcionales, que confieren propiedades químicas y biológicas específicas
Propiedades
Fórmula molecular |
C29H36N2O5 |
|---|---|
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H36N2O5/c1-6-17-35-22-11-9-21(10-12-22)26-25(28(33)29(34)31(26)16-8-15-30(4)5)27(32)24-14-13-23(19-20(24)3)36-18-7-2/h6,9-14,19,26,32H,1,7-8,15-18H2,2-5H3/b27-25+ |
Clave InChI |
AQJFVWITDUTCTM-IMVLJIQESA-N |
SMILES isomérico |
CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)OCC=C)/O)C |
SMILES canónico |
CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)OCC=C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11622715.png)
![ethyl 2-[(4E)-4-(3,4-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622718.png)
![6-Amino-4-(4-bromophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11622723.png)
![N'-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-5-chloro-2-hydroxybenzohydrazide](/img/structure/B11622728.png)
![N-ethyl-4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B11622730.png)
![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11622736.png)
![(3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11622739.png)
![2-(4-chlorophenyl)-3-[2-(2-methoxyphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11622741.png)
![2-[(2-hydroxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622743.png)
![4-[4-(4-Fluorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11622755.png)
![2-(4-chlorophenyl)-3-[2-(2,3-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11622756.png)

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B11622777.png)

